molecular formula C7H13ClO B12915964 2-(Chloromethyl)cyclohexanol CAS No. 54599-42-7

2-(Chloromethyl)cyclohexanol

Cat. No.: B12915964
CAS No.: 54599-42-7
M. Wt: 148.63 g/mol
InChI Key: UTAROSANKCOAPY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)cyclohexanol is an organic compound with the molecular formula C7H13ClO It is a derivative of cyclohexanol, where a chloromethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)cyclohexanol can be synthesized through several methods. One common approach involves the chlorination of cyclohexanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydroxyl group with a chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexylmethanol.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)cyclohexanol depends on the specific reaction it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound with a hydroxyl group attached to the cyclohexane ring.

    Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.

    Cyclohexylmethanol: A reduced form with a methyl group instead of a chloromethyl group.

Uniqueness

2-(Chloromethyl)cyclohexanol is unique due to the presence of both a hydroxyl group and a chloromethyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(chloromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAROSANKCOAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969851
Record name 2-(Chloromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113662-55-8, 54599-42-7
Record name 2-(Chloromethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113662-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC100900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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